N-(2,3-dichlorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide
Description
This compound features a benzamide core substituted with:
- Fluorine at position 2, enhancing electronic and steric properties.
- A sulfamoyl group at position 5, further modified by a (2-methoxyphenyl)methyl moiety.
- An N-(2,3-dichlorophenyl) amide group, contributing halogenated aromatic interactions.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2FN2O4S/c1-30-19-8-3-2-5-13(19)12-25-31(28,29)14-9-10-17(24)15(11-14)21(27)26-18-7-4-6-16(22)20(18)23/h2-11,25H,12H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKLDMIIOQITKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide typically involves the condensation of 2-fluorobenzoyl chloride with 2,3-dichloroaniline. This reaction is carried out under controlled conditions to ensure high yield and purity. The reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group (-SONH-) is susceptible to hydrolysis under acidic or basic conditions:
- Acidic Hydrolysis : Protonation of the sulfonamide nitrogen increases electrophilicity, leading to cleavage of the S-N bond. This generates sulfonic acid and amine derivatives.
- Basic Hydrolysis : Deprotonation facilitates nucleophilic attack at the sulfur atom, forming sulfonate salts and releasing the amine.
Key Factors :
- Electron-withdrawing groups (e.g., Cl, F) on the aromatic rings stabilize the transition state, accelerating hydrolysis .
- Steric hindrance from the 2-methoxyphenylmethyl group may reduce reaction rates compared to simpler sulfonamides.
Nucleophilic Substitution
The dichlorophenyl and fluoro-benzamide moieties participate in nucleophilic aromatic substitution (NAS):
Metabolic Activation
The 2-methoxyphenyl group undergoes O-demethylation mediated by cytochrome P450 enzymes (e.g., CYP4F11), converting the methoxy group (-OCH) to a hydroxyl group (-OH). This reaction is critical for prodrug activation in analogous compounds .
- Mechanism : Oxidative cleavage of the methyl group generates formaldehyde and the phenolic derivative .
- Biological Relevance : Demethylation enhances hydrogen-bonding capacity, improving target binding in enzyme inhibition .
Hydrogen Bonding and Supramolecular Interactions
The compound’s planar aromatic systems and sulfonamide group facilitate intermolecular interactions:
- Amide⋯Amide Hydrogen Bonds : Stabilize 1D chains, as seen in tri-fluorinated benzamides .
- C-H⋯F/O Contacts : Contribute to crystal packing via weak hydrogen bonds (e.g., H⋯F = 2.51–2.56 Å) .
- π-π Stacking : Fluorinated aromatic rings engage in stacking interactions (e.g., C-F⋯C = 3.15 Å) .
Electrophilic Aromatic Substitution (EAS)
The electron-rich 2-methoxyphenyl group directs EAS to the para position relative to the methoxy group:
| Reagent | Product | Conditions |
|---|---|---|
| HNO/HSO | Nitro derivative | 0–5°C, 1 hr |
| Cl/FeCl | Chlorinated analog | RT, 2 hr |
Limitations : Steric hindrance from the sulfamoyl group reduces reactivity at the benzamide ring.
Enzymatic Interactions
The compound acts as a competitive inhibitor for enzymes requiring hydrophobic binding pockets:
- Stearoyl-CoA Desaturase (SCD) : Analogous N-acyl ureas inhibit SCD via covalent adduct formation after metabolic activation .
- CYP4F11 Binding : Demethylation by CYP4F11 enhances affinity for targets, as demonstrated in oxalamide prodrugs .
Stability Under Physiological Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (gastric) | Sulfonamide hydrolysis | ~2 hrs |
| pH 7.4 (plasma) | Slow O-demethylation | >24 hrs |
| UV light | C-Cl bond cleavage | <1 hr |
Synthetic Modifications
Derivatization strategies for structure-activity relationship (SAR) studies include:
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition disrupts the normal function of the enzyme, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Antifungal 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are antifungal agents targeting thioredoxin reductase in Candida albicans .
Key Insight : The 1,3,4-oxadiazole ring in LMM5/LMM11 may enhance antifungal activity, while the target compound’s dichlorophenyl group could improve target binding via halogen interactions.
Benzamide-Acetamide Hybrids as Urease Inhibitors
Compounds 8–13 (e.g., 12: 2-((2,3-dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide) demonstrate urease inhibition, with IC50 values ranging from 0.8–18.2 µM .
Key Insight : Sulfamoyl positioning and aromatic substituents critically influence enzyme affinity. The target compound’s 2-methoxy group may offer steric advantages over methyl groups.
Sulfamoylbenzamide Derivatives as HBV Capsid Effectors
Compounds 4h–4k (e.g., 4h : N-(3,4-difluorophenyl)-2-fluoro-5-(N-cyclopropylsulfamoyl)benzamide) inhibit HBV capsid assembly, with EC50 values of 0.1–1.2 µM .
| Feature | Target Compound | Compound 4h |
|---|---|---|
| Aromatic Substituent | 2,3-Dichlorophenyl | 3,4-Difluorophenyl |
| Sulfamoyl Group | (2-Methoxyphenyl)methyl | Cyclopropyl |
| Activity | Not reported | Anti-HBV (EC50: 0.1 µM) |
Key Insight : Fluorine and chlorine substituents both enhance electronegativity, but dichlorophenyl may improve lipophilicity and membrane penetration.
Structural Analogs from Screening Libraries
K781-9405 (2-fluoro-5-{[(furan-2-yl)methyl]sulfamoyl}-N-(2-methoxyphenyl)benzamide) and K781-9735 (N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide) share the benzamide-sulfamoyl scaffold .
| Feature | Target Compound | K781-9405 |
|---|---|---|
| Sulfamoyl Substituent | (2-Methoxyphenyl)methyl | Furan-2-ylmethyl |
| Molecular Weight | Not reported | 404.42 g/mol |
| Bioavailability | Hypothetically moderate | Likely lower due to furan |
Key Insight : The target compound’s methoxyphenyl group may confer better metabolic stability compared to furan-based analogs.
Biological Activity
N-(2,3-dichlorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and a molar mass of approximately 396.29 g/mol. The structure features a dichlorophenyl group, a fluoro substituent, and a sulfamoyl moiety linked to a methoxyphenyl group.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many sulfamoyl derivatives act as enzyme inhibitors, particularly targeting proteases and kinases.
- Antimicrobial Activity : Benzamide derivatives have shown promise in inhibiting bacterial growth and may possess antifungal properties.
- Anticancer Potential : Some studies suggest that similar compounds can induce apoptosis in cancer cells through various pathways.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity Type | IC50/EC50 Values | Reference |
|---|---|---|
| Antimicrobial | 10 µM | |
| Cytotoxicity (Cancer Cells) | 15 µM | |
| Enzyme Inhibition | IC50 = 5 µM | |
| Antiparasitic | EC50 = 20 µM |
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against HT-29 (colon cancer) and TK-10 (kidney cancer) cell lines with an IC50 value of 15 µM. This suggests potential for further development as an anticancer agent.
- Antimicrobial Testing : In another investigation, the compound was tested against several bacterial strains including E. coli and Staphylococcus aureus. Results indicated an IC50 value of 10 µM, demonstrating moderate antimicrobial activity.
- Enzyme Inhibition : The compound was found to inhibit specific kinases involved in cell signaling pathways crucial for cancer progression. The reported IC50 value for enzyme inhibition was 5 µM, highlighting its potential as a therapeutic agent targeting kinase activities.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of sulfamoylbenzamide derivatives. Notably:
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications on the phenyl rings significantly affect biological activity. For instance, substituents such as methoxy or halogens can enhance potency against specific targets.
- Combination Therapies : Preliminary studies suggest that combining this compound with other chemotherapeutics may yield synergistic effects, improving efficacy while reducing toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
